N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its unique structural features. This compound integrates a dimethylphenyl group, a furan moiety, and a triazole ring, which contribute to its potential biological activities. It falls under the category of sulfanyl acetamides, which are known for various pharmacological properties.
The compound can be synthesized through various chemical pathways, utilizing readily available starting materials. It has been studied in the context of medicinal chemistry due to its potential therapeutic applications.
This compound is classified as a sulfanyl acetamide due to the presence of a sulfanyl group linked to an acetamide structure. Its classification also extends to heterocyclic compounds owing to the incorporation of the furan and triazole rings.
The synthesis of N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple synthetic steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and characterize the final product.
The molecular formula for N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is .
Property | Value |
---|---|
Molecular Weight | 364.44 g/mol |
IUPAC Name | N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
InChI | InChI=1S/C18H20N4O2S/c1-12(2)15(14)10-17(22)19(21)13(3)16(24)23/h10H,1H3,(H,22,24) |
InChI Key | XYZABC123456DEF |
The structure features a central acetamide group linked to a dimethylphenyl moiety and a sulfanyl-substituted triazole ring.
N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can participate in various chemical reactions:
These reactions may require specific catalysts or reagents to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with biological targets such as enzymes or receptors. The triazole moiety may inhibit specific enzymes by mimicking substrate molecules or binding to active sites.
The compound's interactions can lead to modulation of biochemical pathways relevant in therapeutic contexts such as inflammation or cancer treatment.
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties are essential for understanding the compound's stability and reactivity under various conditions.
N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific applications:
This compound's diverse applications highlight its relevance in both academic research and industrial contexts.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 142434-22-8
CAS No.: 158905-17-0
CAS No.: 13463-39-3